

# An In-Depth Technical Guide to the GC-MS Analysis of Endo-Tetrahydromethylcyclopentadiene

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## Compound of Interest

Compound Name: *endo*-Tetrahydromethylcyclopentadiene

Cat. No.: B1210996

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This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **endo-tetrahydromethylcyclopentadiene** (endo-THDCPD), a saturated polycyclic hydrocarbon. The methodologies and data presented herein are intended to support research and development activities where the identification, quantification, and characterization of this compound are critical.

## Introduction

**Endo-tetrahydromethylcyclopentadiene** (CAS 2825-83-4), with a molecular weight of 136.24 g/mol, is the hydrogenated form of dicyclopentadiene. Its analysis is pertinent in various fields, including the study of high-density fuels and as a starting material in chemical synthesis. GC-MS is a robust analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.

## Experimental Protocol: GC-MS Analysis

This section details a standard protocol for the GC-MS analysis of **endo-tetrahydromethylcyclopentadiene**. The parameters are based on established methods for the analysis of cyclic hydrocarbons and may be adapted based on specific instrumentation and analytical requirements.

### 2.1 Sample Preparation

- Accurately weigh approximately 10 mg of the **endo-tetrahydrodicyclopentadiene** sample.
- Dissolve the sample in 10 mL of a suitable solvent, such as methyl cyclohexane or dichloromethane, to create a 1 mg/mL stock solution.
- Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
- Transfer the final diluted sample to a 2 mL autosampler vial for analysis.

## 2.2 Instrumentation and Conditions

The following table outlines the recommended instrumental parameters for the GC-MS analysis.

Parameter	Value
Gas Chromatograph	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977A or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 $\mu$ m film thickness) or equivalent
Injector Temperature	250°C
Injection Volume	1 $\mu$ L
Injection Mode	Split (10:1 ratio)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Scan Range	35 - 300 m/z

## Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of **endo-tetrahydricyclopentadiene** is characterized by a distinct fragmentation pattern. The molecular ion peak ( $[M]^+$ ) is observed at m/z 136, and a series of fragment ions provide structural confirmation.

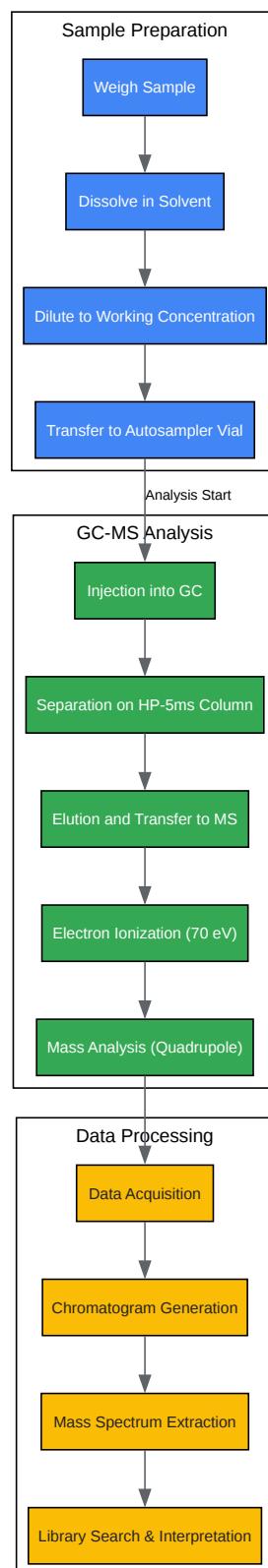
Table 1: Characteristic Mass Spectral Fragments of **Endo-Tetrahydricyclopentadiene**

m/z	Proposed Fragment	Relative Abundance (%)
136	$[\text{C}_{10}\text{H}_{16}]^+$ (Molecular Ion)	25
121	$[\text{C}_9\text{H}_{13}]^+$	15
107	$[\text{C}_8\text{H}_{11}]^+$	30
93	$[\text{C}_7\text{H}_9]^+$	100
79	$[\text{C}_6\text{H}_7]^+$	85
67	$[\text{C}_5\text{H}_7]^+$	95
41	$[\text{C}_3\text{H}_5]^+$	70

## Visualizations

### 4.1 Experimental Workflow

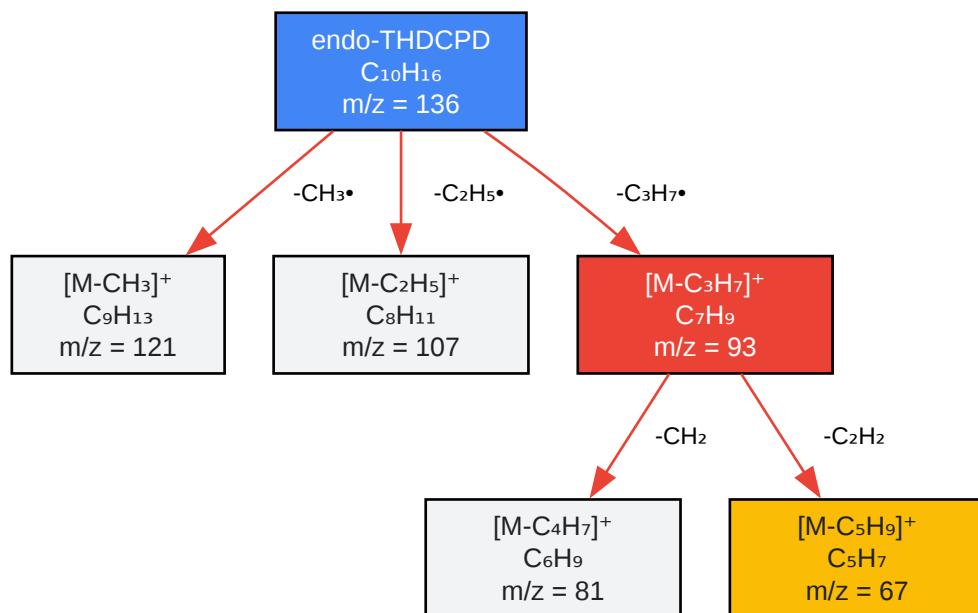
The following diagram illustrates the logical flow of the GC-MS analysis of **endo-tetrahydrodicyclopentadiene**, from sample preparation to data interpretation.

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### GC-MS Experimental Workflow Diagram

#### 4.2 Proposed Mass Spectral Fragmentation Pathway

The fragmentation of **endo-tetrahydrodicyclopentadiene** upon electron ionization is proposed to occur through a series of characteristic losses of alkyl and alkenyl fragments. The diagram below visualizes the primary fragmentation steps leading to the major observed ions.



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